

Application Notes & Protocols: Avutometinib and Defactinib Phase 1 Dose Escalation

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Compound Focus: Avutometinib

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Introduction and Scientific Rationale

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that drives cellular proliferation and is frequently activated in various cancers. Targeting this pathway with single-agent therapies often leads to drug resistance due to the plasticity of intracellular signaling and adaptive feedback loops. A key mechanism of this adaptive resistance is the activation of Focal Adhesion Kinase (FAK). The simultaneous inhibition of the MAPK pathway and FAK presents a promising strategy to overcome this resistance and provide more durable anticancer responses [1].

Avutometinib is a novel RAF–MEK clamp that not only inhibits MEK kinase activity but also uniquely blocks the ability of RAF (ARAF, BRAF, and CRAF) to phosphorylate MEK. **Defactinib** is a potent FAK inhibitor. Preclinical data across various models, including high-grade endometrial cancer, demonstrated that the combination is synergistic, leading to superior tumor growth inhibition compared to either agent alone [1] [2]. The phase 1 FRAME trial (NCT03875820) was designed to translate this preclinical rationale into a clinical setting, establishing the safety, tolerability, and recommended phase 2 dose (RP2D) for the combination [1].

Phase 1 Study Design and Protocol

The FRAME study was an open-label, first-in-human trial designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of the **avutometinib** and defactinib combination.

Trial Design Overview

The study followed a modified 3 + 3 dose escalation pattern, with the primary objective of determining the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D) [1].

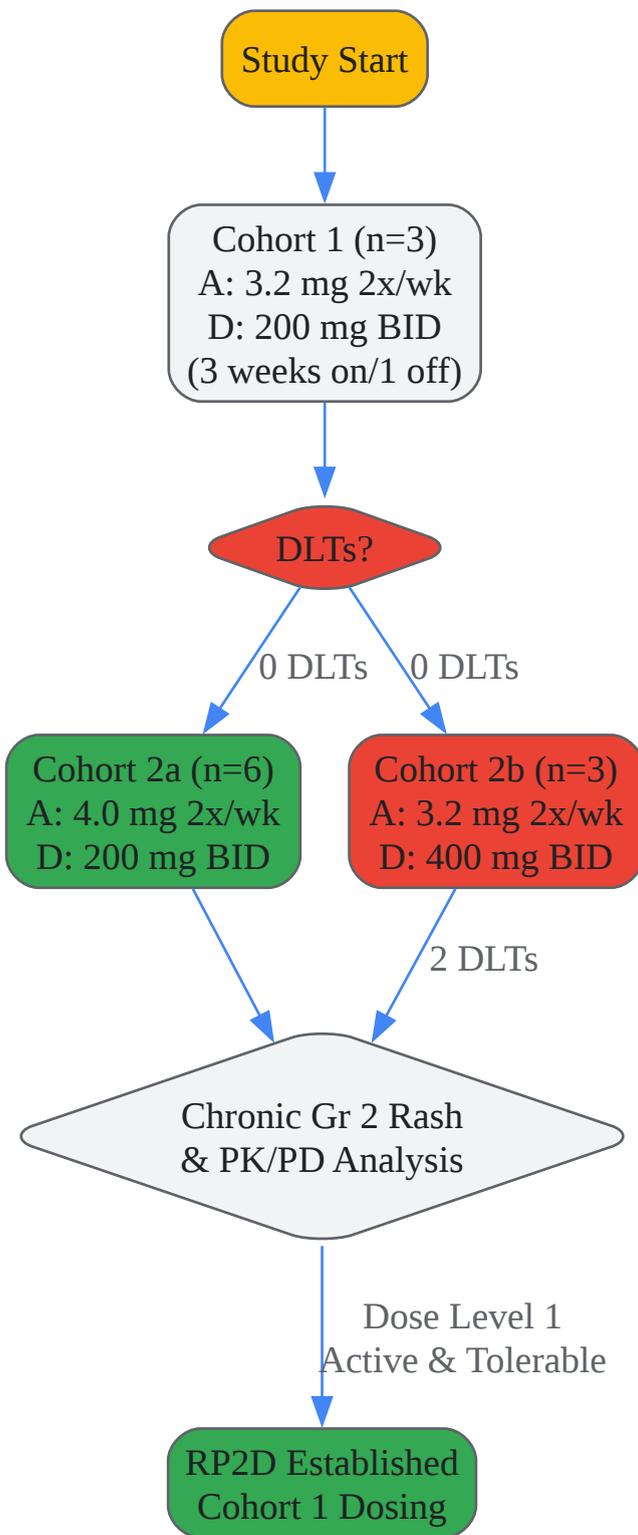
Table 1: Key Elements of the FRAME Trial Protocol

Protocol Element	Description
ClinicalTrials.gov ID	NCT03875820 [1]
Study Design	Open-label, Phase 1 [1]
Dose Escalation	Modified 3 + 3 design [1]
Primary Endpoint	Safety, tolerability, and RP2D determination [1]
Patient Population	Patients with advanced solid tumors, including LGSOC, KRAS-mutated NSCLC, CRC, and pancreatic cancer [1]
Key Eligibility	Advanced solid tumors; MAPK pathway-driven cancers; prior treatment lines median: 3 (range 1-10) [1]

Dose Escalation Schema and RP2D Determination

The dose escalation proceeded through several cohorts to find the optimal dosing schedule and manage overlapping toxicities. The intermittent dosing schedule was critical for improving the tolerability of the combination [1].

The diagram below illustrates the dose escalation workflow and outcome that led to the final RP2D:



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The final **Recommended Phase 2 Dose (RP2D)** and schedule for a 28-day cycle was established as:

- **Avutometinib**: 3.2 mg once daily, administered twice weekly (e.g., Monday/Thursday or Tuesday/Friday) [1].
- **Defactinib**: 200 mg twice daily, administered seven days a week [1].
- **Schedule**: Both drugs are given on a **3 weeks 'on' / 1 week 'off'** basis [1].

Key Experimental Methodologies

This section details the core methodologies used in the FRAME trial to assess safety, pharmacokinetics, and pharmacodynamics.

Safety and Tolerability Assessment

Patient safety was monitored continuously throughout the study. Adverse events (AEs) were graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities (DLTs) were specifically assessed during the first treatment cycle. A Bayesian analysis was subsequently performed on the DLT rate at the RP2D to refine the safety profile [1].

Pharmacokinetic (PK) Protocol

Blood samples for pharmacokinetic analysis were collected during Cycle 1 (on day 8 or day 15) over a 48-hour period following **avutometinib** administration. Key PK parameters calculated included:

- **AUC (Area Under the Curve)**: Measure of total drug exposure.
- **C_{max} (Maximum Plasma Concentration)**: Peak concentration of the drug in plasma.
- The geometric mean and coefficient of variation (CV) were determined for both **avutometinib** and defactinib at the RP2D [1].

Pharmacodynamic (PD) and Biomarker Analysis

To demonstrate target engagement and pathway modulation, paired tumor biopsies were collected from a subset of patients at three time points:

- **Pre-treatment** (baseline)
- **Post a single dose of avutometinib** (run-in dose)

- **Post a combination therapy dose** Biopsy samples were analyzed using Western blot assays to evaluate changes in levels of phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and phosphorylated FAK (p-FAK) [1] [2].

Results and Data Summary

Safety and Tolerability Profile

The combination therapy demonstrated a manageable safety profile. The most common adverse events were predominantly low-grade and reversible with dose modifications.

Table 2: Most Common Adverse Events (Occurring in $\geq 10\%$ of Patients) in the FRAME Trial [1]

Adverse Event	All Grades (%)	Grade 3-4 (%)
Rash	90%	8%
Creatine Phosphokinase (CPK) Elevation	56%	9%
Aspartate Aminotransferase (AST) Elevation	43%	1%
Hyperbilirubinemia	38%	2%
Diarrhea	38%	1%

Pharmacokinetic Data

The PK parameters at the RP2D indicated that drug exposure was within a pharmacodynamically active range. The data suggested no obvious drug-drug interaction between **avutometinib** and defactinib.

Table 3: Pharmacokinetic Parameters at the Recommended Phase 2 Dose (RP2D) [1]

Drug	Parameter	Geometric Mean (Coefficient of Variation)
Avutometinib	AUC (0-48 hr)	11,463 h·ng ⁻¹ ·ml ⁻¹ (CV 37%)
	C~max~	342 ng/ml (CV 34%)
Defactinib	AUC (0-12 hr)	2,099 h·ng ⁻¹ ·ml ⁻¹ (CV 102%)
	C~max~	273 ng/ml (CV 80%)

Efficacy Outcomes

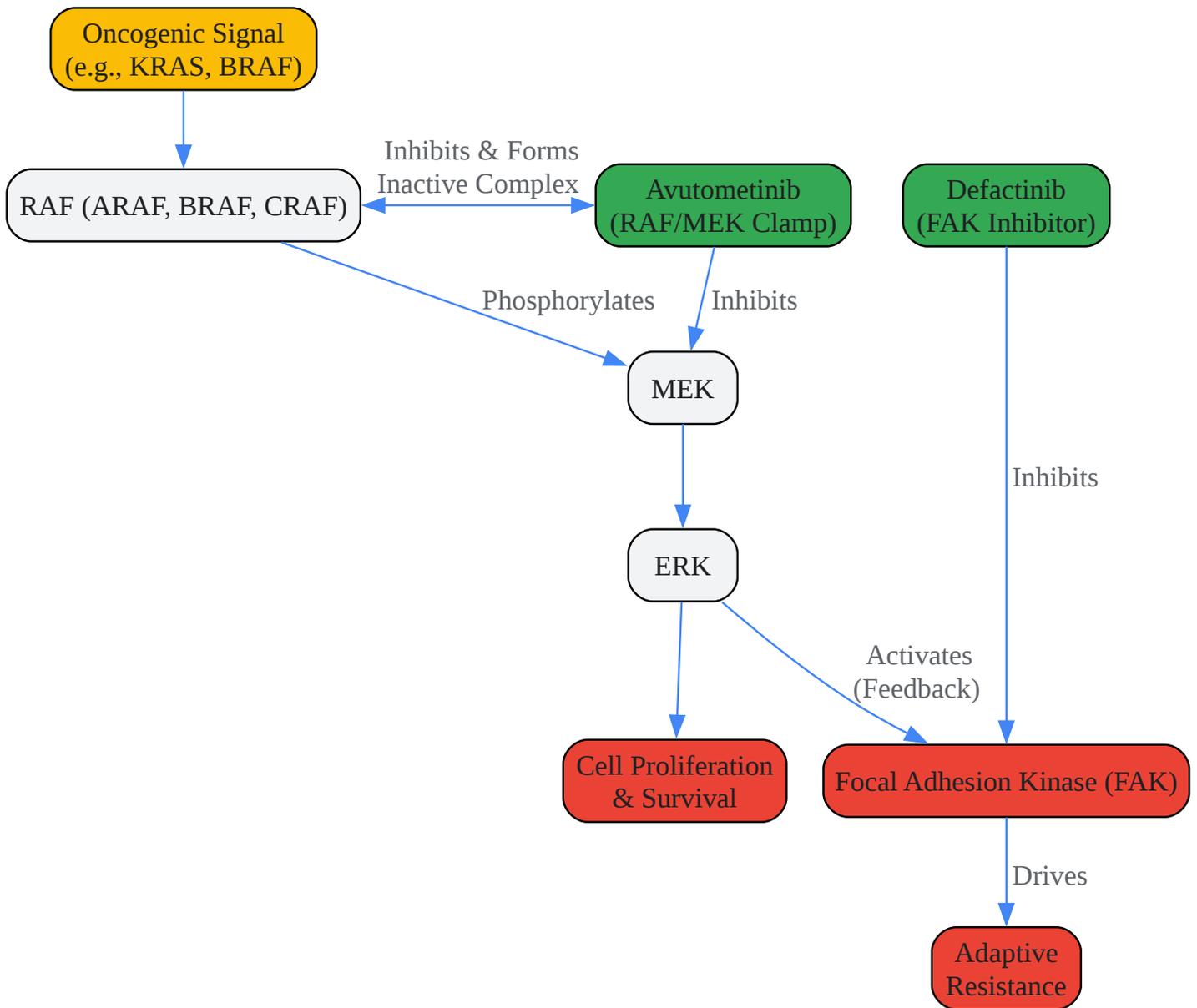
The trial demonstrated significant clinical activity, particularly in patients with Low-Grade Serous Ovarian Cancer (LGSOC), a tumor type known to be relatively resistant to chemotherapy.

Table 4: Efficacy Results in Low-Grade Serous Ovarian Cancer (LGSOC) Patients [1] [3]

Patient Subgroup	Objective Response Rate (ORR)	Median Progression-Free Survival (mPFS)
All LGSOC (n=26)	42.3% (11/26)	20.1 months
KRAS-Mutated LGSOC (n=12)	58.3% (7/12)	30.8 months
KRAS Wild-Type LGSOC (n=12)	33.3% (4/12)	8.9 months
Prior MEK Inhibitor Exposure (n=11)	27.3% (3/11)	Not Reported

Mechanism of Action and Pathway Diagram

The therapeutic strategy is based on the simultaneous inhibition of two key signaling nodes to prevent adaptive resistance.



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As illustrated, **avutometinib** acts as a RAF/MEK clamp, simultaneously inhibiting MEK activity and preventing RAF from phosphorylating MEK. This dual action provides a more complete blockade of the MAPK pathway. However, MAPK pathway inhibition can trigger a feedback loop that activates **FAK**, a key mediator of drug resistance. **Defactinib** blocks this FAK-mediated escape route, making the combination more effective than either agent alone [1] [2] [3].

Conclusion and Application

The phase 1 FRAME trial successfully established the RP2D for the **avutometinib** and defactinib combination, demonstrating a manageable safety profile and compelling anti-tumor activity, particularly in LGSOC. The innovative intermittent dosing schedule was key to managing toxicity while maintaining efficacy. These results formed the basis for further clinical development and the subsequent FDA approval of this combination for KRAS-mutated recurrent LGSOC [3].

The protocols and data summarized in these application notes provide a template for researchers investigating combination therapies targeting the MAPK pathway and associated resistance mechanisms. The methodologies for dose escalation, safety monitoring, and integrated PK/PD analysis can be adapted for similar oncology drug development programs.

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